Iloperidone Impurity 3 is a chemical compound that arises as a by-product during the synthesis of Iloperidone, an atypical antipsychotic drug primarily used for treating schizophrenia. This impurity is significant in pharmaceutical chemistry as it can affect the purity and efficacy of the final drug product. Understanding the characteristics, synthesis, and applications of Iloperidone Impurity 3 is essential for ensuring the quality of pharmaceutical formulations.
Iloperidone Impurity 3 is typically encountered in the manufacturing processes of Iloperidone. As a result of various synthetic routes, impurities like Iloperidone Impurity 3 can form, necessitating rigorous analytical methods to identify and quantify them. The compound is referenced with the Chemical Abstracts Service number 170170-50-0, indicating its recognized status in chemical databases.
Iloperidone Impurity 3 belongs to a class of compounds known as pharmaceutical impurities. These are often categorized based on their structural similarities to the parent compound (Iloperidone) and their potential effects on drug safety and efficacy. Its classification as an impurity highlights its role in quality control during drug development.
The synthesis of Iloperidone Impurity 3 involves several chemical reactions, typically starting from commercially available raw materials. The synthetic routes often include key steps such as alkylation, acylation, and cyclization.
The molecular structure of Iloperidone Impurity 3 can be represented by its molecular formula . The compound features a complex arrangement that includes multiple functional groups characteristic of its parent compound.
Iloperidone Impurity 3 is involved in various chemical reactions:
Iloperidone Impurity 3 exhibits properties typical of organic compounds:
Iloperidone Impurity 3 has several scientific applications:
Iloperidone Impurity 3 (CAS 170170-50-0), chemically designated as 1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone, is a structurally significant metabolite and process-related impurity of the atypical antipsychotic drug Iloperidone (Fanapt™). With the molecular formula C₂₄H₂₈FNO₅ and molecular weight of 429.49 g/mol, this impurity exhibits structural modifications compared to the parent compound through hydrolytic cleavage, specifically featuring a hydroxybenzoyl moiety instead of the benzisoxazole ring system present in Iloperidone [1] [2]. As a combined dopamine (D2) and serotonin (5HT2) receptor antagonist, Impurity 3 retains partial pharmacological activity, making its control essential not only for drug safety but also for understanding structure-activity relationships in antipsychotic drug development [1]. The impurity typically presents as a solid with >95% purity in reference standards and is commercially supplied in milligram to gram quantities for analytical purposes [1] [2].
The identification and control of Iloperidone Impurity 3 exemplify the critical importance of impurity profiling in active pharmaceutical ingredient (API) development, as mandated by global regulatory frameworks including ICH Q3A(R2) and Q3B(R2) guidelines. Regulatory agencies require comprehensive identification, qualification, and quantification of drug impurities at levels as low as 0.05% to ensure product quality and patient safety [2]. Impurity 3 originates during laboratory process development and pilot-scale preparation of Iloperidone, with its formation directly linked to specific reaction conditions that promote hydrolysis of labile bonds within the Iloperidone molecule or its synthetic intermediates [2]. Pharmaceutical manufacturers must demonstrate thorough understanding of impurity formation mechanisms and implement robust control strategies during synthesis to minimize this impurity, supported by stability-indicating analytical methods capable of detecting Impurity 3 at specification thresholds (typically 0.15%) [2] [6]. The successful identification and characterization of such impurities directly supports regulatory submissions for both Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7